molecular formula C10H10BrNO B1287155 1-(3-Bromophenyl)cyclopropane-1-carboxamide CAS No. 597563-13-8

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Cat. No. B1287155
CAS RN: 597563-13-8
M. Wt: 240.1 g/mol
InChI Key: ZYCUXFZMAUTWTI-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenyl)cyclopropane-1-carboxamide" is a cyclopropane derivative characterized by the presence of a bromophenyl group and a carboxamide functionality. Cyclopropane derivatives are known for their interesting chemical properties and potential biological activities, which make them valuable in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of cyclopropane derivatives can involve Michael initiated ring closure reactions, as seen in the formation of cyclopropane lactones and functionalized cyclopropanes from bromoacrylic acid derivatives . Another approach includes the condensation of cyclopropane-1-carboxylic acid with amines, as demonstrated in the synthesis of a compound with antiproliferative activity against cancer cell lines . Additionally, multi-step nucleophilic substitution reactions followed by ester hydrolysis have been employed to synthesize N-substituted cyclopropane-1-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex, with the possibility of forming hydrogen-bonded dimers in the crystal structure, as observed in the case of trans-1-cyano-2-phenylcyclopropanecarboxamide . The carboxamide group can adopt various conformations, influencing the overall molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Cyclopropane rings are known to undergo ring-opening reactions under certain conditions. For instance, the reaction of cyclopropane with bromine can lead to the opening of the ring, as observed in the synthesis of bromophenol derivatives . These derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating diseases such as Alzheimer's and Parkinson's .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the bromophenyl group and carboxamide functionality can affect properties such as solubility, melting point, and reactivity. The crystal structures of cyclopropane derivatives can reveal selective inclusion modes and host-guest interactions, as seen in the inclusion compounds of cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests . These interactions are crucial for understanding the compound's behavior in different environments and potential applications in materials science.

Scientific Research Applications

Antiproliferative Activities

Research on cyclopropane derivatives has identified compounds with significant inhibitory activity against various cancer cell lines. For instance, a study on the synthesis and crystal structure of a molecule with a similar structural motif to 1-(3-Bromophenyl)cyclopropane-1-carboxamide revealed notable antiproliferative activities. This highlights the compound's potential role in cancer therapy and the broader utility of cyclopropane derivatives in medicinal chemistry (Lu et al., 2021).

Enzyme Inhibition

Another area of application involves the synthesis and evaluation of bromophenol derivatives with cyclopropane moieties, which have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targets for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders. The discovery of new inhibitors through the manipulation of cyclopropane structures offers a promising avenue for drug development (Boztaş et al., 2019).

Synthetic Methodologies

Research into the synthesis of cyclopropane derivatives has led to the development of novel methodologies for creating compounds with potential pharmaceutical applications. For example, studies on N-substituted cyclopropane-carboxamide derivatives have established efficient synthetic routes, providing access to a broad range of bioactive compounds. These synthetic approaches enable the exploration of cyclopropane derivatives as therapeutic agents, underscoring the importance of developing new synthetic strategies in drug discovery (Zhou et al., 2021).

Molecular Interactions

The study of cyclopropane derivatives extends into understanding their molecular interactions, such as hydrogen bonding patterns. This knowledge is crucial for designing compounds with desired physical and chemical properties, influencing their solubility, stability, and bioavailability. Investigations into the crystal structures and hydrogen bonding of cyclopropane derivatives contribute to the rational design of new compounds with enhanced performance in various applications (Lemmerer & Michael, 2008).

Safety and Hazards

The safety and hazards associated with “1-(3-Bromophenyl)cyclopropane-1-carboxamide” are not explicitly detailed in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures. For specific safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUXFZMAUTWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610416
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

597563-13-8
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium carbonate (7.97 g 83.0 mmol) was added to a suspension of 1-(3-bromophenyl)cyclopropylacetic acid (2.00 g, 8.30 mmol), HOBt (1.68 g, 12.4 mmol) and EDCl.HCl (2.39 g, 12.4 mmol) in Et3N (5 mL) and DMF (25 mL) and the mixture was stirred at room temperature overnight. EtOAc (150 mL) was added and the organic layer was washed with sat. NaHCO3 solution (100 mL), 0.5 M citric acid solution (3×100 mL), water (100 mL), brine (50 mL) and dried (Na2SO4). The volatiles were removed in vacuo to yield the title compound A58 as a white solid (1.78 g, 89%). LCMS-A: rt 5.807 min; m/z 241 [M+H]+.
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.39 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

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